
N-(2-Phenylpentan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylpentan-2-yl)prop-2-enamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mécanisme D'action
N-(2-Phenylpentan-2-yl)prop-2-enamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism and endurance. It also enhances mitochondrial biogenesis, which is important for cellular energy production. Studies have also suggested that this compound may have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Phenylpentan-2-yl)prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, there are some limitations to its use. It is relatively expensive compared to other drugs, and there is limited information on its long-term effects.
Orientations Futures
There are several future directions for the study of N-(2-Phenylpentan-2-yl)prop-2-enamide. One area of research is the development of more potent and selective PPARδ agonists. Another area of research is the investigation of the drug's potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. Additionally, there is a need for more studies on the long-term effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance. However, it has also been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. The drug works by activating PPARδ, which leads to improved energy metabolism and endurance. While this compound has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the drug's potential therapeutic benefits and long-term effects.
Méthodes De Synthèse
The synthesis of N-(2-Phenylpentan-2-yl)prop-2-enamide involves the reaction between 2-bromo-4'-methylpropiophenone and 5-amino-1-pentanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Applications De Recherche Scientifique
N-(2-Phenylpentan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism. Studies have also suggested that this compound may have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
N-(2-phenylpentan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-11-14(3,15-13(16)5-2)12-9-7-6-8-10-12/h5-10H,2,4,11H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPWSZCUNBMJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)
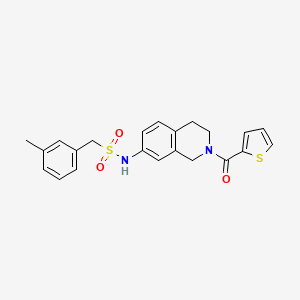
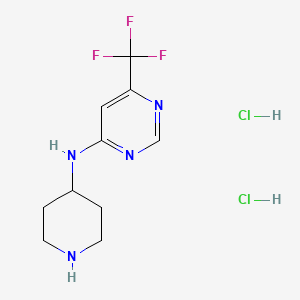
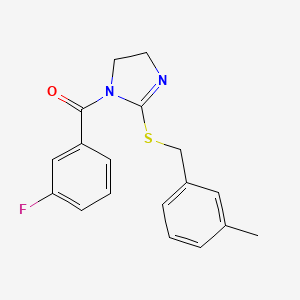
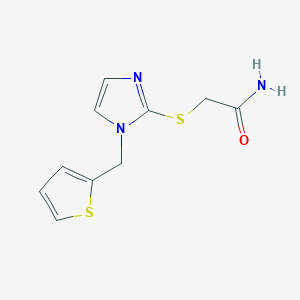
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)
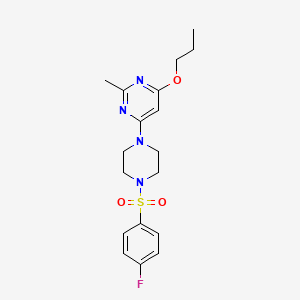

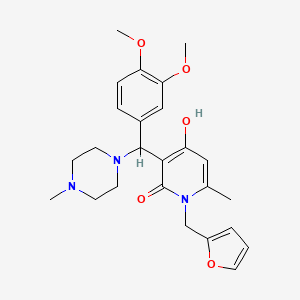
![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)
![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)